Dimethyl selenoxide
CAS No.: 4371-90-8
Cat. No.: VC1680902
Molecular Formula: C2H6OSe
Molecular Weight: 125.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4371-90-8 |
|---|---|
| Molecular Formula | C2H6OSe |
| Molecular Weight | 125.04 g/mol |
| IUPAC Name | methylseleninylmethane |
| Standard InChI | InChI=1S/C2H6OSe/c1-4(2)3/h1-2H3 |
| Standard InChI Key | OOYOEHGKYKMRJI-UHFFFAOYSA-N |
| SMILES | C[Se](=O)C |
| Canonical SMILES | C[Se](=O)C |
Introduction
Molecular Structure and Spectroscopic Properties
Molecular Structure
Dimethyl selenoxide possesses a trigonal pyramidal structure analogous to its sulfur counterpart, dimethyl sulfoxide . The selenium atom occupies the apex of the pyramid, with two methyl groups and one oxygen atom forming the base. The trigonal pyramidal geometry arises from the presence of a stereochemically active lone pair of electrons on the selenium atom.
Key structural parameters of dimethyl selenoxide include:
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₆OSe | |
| Molecular Weight | 125.03 g/mol | |
| Se-O Bond Length | 1.6756(16) Å | |
| Se-C Bond Length | ~1.92 Å | |
| Sum of Bond Angles (X-Se-Y) | 301° | |
| SMILES Notation | CSeC | |
| InChI | InChI=1S/C2H6OSe/c1-4(2)3/h1-2H3 | |
| InChIKey | OOYOEHGKYKMRJI-UHFFFAOYSA-N |
The Se-O bond distance in dimethyl selenoxide (1.6756 Å) is significantly longer than the S-O bond in dimethyl sulfoxide (1.531 Å), consistent with the larger size of selenium compared to sulfur . This bond is highly polar, contributing to the compound's reactivity and coordination properties.
Spectroscopic Characteristics
Dimethyl selenoxide can be characterized using various spectroscopic techniques. Although specific spectral data is limited in the available literature, the compound can be identified through:
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Infrared spectroscopy: The Se=O stretching vibration typically appears in the region of 800-900 cm⁻¹
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Nuclear magnetic resonance (NMR) spectroscopy: ¹H NMR shows signals for the methyl protons
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Mass spectrometry: Molecular ion peak at m/z 126 corresponding to [M+H]⁺
Synthesis Methods
Oxidation of Dimethyl Selenide
Dimethyl selenoxide is primarily synthesized through the controlled oxidation of dimethyl selenide (DMSe). Several oxidizing agents and reaction conditions have been reported:
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Hydrogen Peroxide Oxidation: Dimethyl selenide can be oxidized using 30% aqueous hydrogen peroxide at -10°C to yield dimethyl selenoxide .
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Ozone Oxidation: Treatment of dimethyl selenide with ozone in chloroform at -50°C produces dimethyl selenoxide .
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3-Chloroperoxybenzoic Acid (m-CPBA) Oxidation: Dimethyl selenide can be effectively oxidized using m-CPBA (3:1 mole equivalents of m-CPBA to DMSe) at 20°C in approximately 2 hours . This method has been reported to be more efficient than using potassium permanganate as an oxidant.
Alternative Synthetic Routes
An alternative preparation method involves treating dimethylselenium dibromide with silver(II) oxide in methanol, leading to the formation of dimethyl selenoxide .
Purification Methods
Purification of crude dimethyl selenoxide is typically achieved through recrystallization from benzene, which yields pure material in the form of colorless needle-like crystals . The compound decomposes before reaching its melting point (approximately 365-366 K in a sealed capillary), making sublimation a challenging purification technique. Attempts to sublime dimethyl selenoxide at 333 K or higher temperatures have resulted in decomposition of the material .
Chemical Reactions and Reactivity
Thermal Decomposition
Dimethyl selenoxide demonstrates lower thermal stability compared to its sulfur analog, dimethyl sulfoxide . Studies on its gas-phase behavior at 135-140°C reveal thermal degradation, with dimethyl selenide identified as the major decomposition product. This contrasts with dimethyl sulfoxide, which shows no signs of decomposition at temperatures up to 160°C .
Reaction with Hydroxyl Radicals
In atmospheric chemistry, dimethyl selenoxide can react with hydroxyl (OH) radicals. Quantum chemistry calculations have been employed to investigate the reaction mechanisms of dimethyl selenide and dimethyl selenoxide with OH radicals . These reactions are relevant to understanding the atmospheric fate and transformation of organoselenium compounds.
Crystallographic Structure
Solid-State Structure
X-ray crystallographic studies have provided detailed insights into the solid-state structure of dimethyl selenoxide . The compound crystallizes into a structure where molecules are linked through hydrogen bonding interactions.
In the solid state, molecules of dimethyl selenoxide are organized into centrosymmetric dimers formed by two C-H···O hydrogen bonds . These dimers further aggregate into a ladder-like supramolecular network through two additional intermolecular C-H···O interactions. As a result, each oxygen atom in the structure acts as an acceptor for three hydrogen bonds .
Comparison with Dimethyl Sulfoxide
The crystal structure of dimethyl selenoxide shares similarities with dimethyl sulfoxide but exhibits distinct differences:
Coordination Chemistry
Applications in Organic Synthesis
As an Oxidizing Agent
Dimethyl selenoxide functions as a mild oxidizing agent in organic synthesis . Its controlled oxidative capabilities make it useful for selective transformations where harsher reagents might lead to over-oxidation or side reactions.
Electrophilic Reagent for Olefin Functionalization
The compound serves as an electrophilic reagent for the oxidative selenization of olefins . The oxyselenation reaction, where both oxygen and selenium functionalities are introduced across a carbon-carbon double bond, represents a valuable synthetic transformation for introducing functional group diversity.
Electrophilic Aromatic Substitution
Dimethyl selenoxide can function as an electrophile in aromatic substitution reactions . The selenium atom, bearing a partial positive charge due to the polarized Se-O bond, can participate in electrophilic attack on electron-rich aromatic systems.
Biological and Environmental Aspects
Biological Interactions
Research on dimethyl selenide (DMSe)-derived secondary organic aerosol (SOA) has shown significant gene expression changes in human airway epithelial cells (BEAS-2B), associated with genotoxicity and stress responses . This suggests that while organoselenium compounds may have beneficial effects in certain contexts, their derivatives could also pose risks under specific conditions.
Environmental Fate
In atmospheric chemistry, dimethyl selenoxide may be formed through the oxidation of dimethyl selenide. Reactions with hydroxyl radicals, nitrate radicals, and ozone contribute to its transformation in the atmosphere . Understanding these processes is important for comprehending the environmental cycling of selenium compounds.
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